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Compound of Interest

Compound Name: Carisbamate

Cat. No.: B1668445

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth information, troubleshooting guides, and
frequently asked questions for researchers investigating Carishamate for refractory epilepsy.
Given that the regulatory application for Carisbamate in adult partial-onset seizures was
withdrawn due to inconsistent efficacy, this resource focuses on a retrospective analysis of the
available data to inform future research and development in antiepileptic therapies.

Frequently Asked Questions (FAQSs)

Q1: What is the primary proposed mechanism of action for Carisbamate?

Al: The primary proposed mechanism of action for Carisbamate is the inhibition of voltage-
gated sodium channels (VGSCs). Specifically, it has been shown to cause a concentration-,
voltage-, and use-dependent inhibition of the Nav1.2 sodium channel subtype, which is highly
expressed in the hippocampus.[1] This inhibition is thought to reduce repetitive neuronal firing,
a key factor in seizure generation and propagation.[1]

Q2: What were the main reasons for the discontinuation of Carishamate's regulatory process
for focal epilepsy?

A2: The regulatory application for Carisbamate for the treatment of drug-resistant focal
epilepsy was withdrawn in 2010 due to a lack of consistent efficacy across a clinically-relevant
dose range in Phase lll clinical trials.[2] While some studies showed a statistically significant
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reduction in seizure frequency at certain doses, these results were not consistently replicated
across all pivotal trials.[3]

Q3: Are there any ongoing clinical investigations for Carisbamate?

A3: Yes, despite the withdrawal for focal epilepsy, Carisbamate is under investigation for the
treatment of seizures associated with Lennox-Gastaut Syndrome (LGS), a severe form of
childhood-onset epilepsy. It has received orphan drug designation from the FDA for this
indication.

Q4: What are the most commonly reported adverse events associated with Carisbamate in
clinical trials?

A4: The most frequently reported treatment-emergent adverse events in clinical trials for
partial-onset seizures were dizziness and somnolence.[3][4][5] These side effects appeared to
be dose-dependent.

Q5: How does Carisbamate's pharmacokinetic profile influence its dosing regimen?

A5: Carisbamate has a plasma elimination half-life of approximately 12 hours, which allows for
twice-daily dosing.[4] Its pharmacokinetics have been shown to be linear and dose-proportional
in both adults and children with LGS.

Troubleshooting Guide for Preclinical and Clinical
Research

This guide addresses potential challenges and offers strategies for researchers designing
experiments with Carisbamate or similar compounds.
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Issue

Potential Cause

Troubleshooting Strategy

Inconsistent efficacy in animal

models of focal epilepsy.

- Model Selection: The chosen
animal model may not be
sensitive to Carishamate's
mechanism of action.
Preclinical studies have shown
that while effective in some
models, it was not effective in
a post-traumatic rat epilepsy
model where seizures are also
refractory to carbamazepine.
[6] - Dose Selection: The dose
range being tested may not be

optimal for the specific model.

- Model Characterization:
Utilize multiple, well-
characterized animal models of
refractory epilepsy. - Dose-
Response Studies: Conduct
thorough dose-response
studies to identify the
therapeutic window in the

chosen model.

High incidence of CNS-related
side effects (dizziness,
somnolence) in early clinical

trials.

- Peak Plasma Concentrations:

Adverse events may be linked
to the peak plasma
concentration (Cmax) after
dosing. - Titration Schedule: A
rapid dose titration may not
allow for patient

acclimatization.

- Formulation Development:
Investigate controlled-release
formulations to reduce Cmax
while maintaining therapeutic
trough concentrations. -
Optimized Titration: Implement
a slower, more gradual dose
titration schedule in clinical

protocols.
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Variability in patient response

in clinical trials for focal

epilepsy.

- Genetic Factors: Underlying
genetic variations in sodium
channels or metabolic
enzymes could influence
patient response. -
Concomitant Medications:
Drug-drug interactions with
other antiepileptic drugs
(AEDSs) can alter
Carisbamate's plasma
concentration. For instance,
enzyme-inducing AEDs can

increase its clearance.[4]

- Pharmacogenomic Sub-
studies: Incorporate
pharmacogenomic analysis in
clinical trials to identify
potential biomarkers of
response. - Stratification by
Concomitant AEDs: Analyze
efficacy and safety data based
on the type of concomitant
AEDs (enzyme-inducing vs.

non-inducing).

Difficulty in establishing a clear
dose-response relationship for

efficacy.

- Narrow Therapeutic Window:
The therapeutic window for
Carisbamate in focal epilepsy
may be narrow, with efficacy at
higher doses being offset by
increased adverse events. -
Subjective Seizure Reporting:
Patient-reported seizure

diaries can have variability.

- Adaptive Trial Designs:
Consider adaptive trial designs
that allow for dose adjustments
based on interim analyses of
efficacy and tolerability. -
Objective Seizure Monitoring:
Where feasible, incorporate
objective seizure monitoring
methods (e.g., EEG) to

supplement patient diaries.

Data Presentation
Table 1: Summary of Efficacy in Phase Ill Adjunctive
Therapy Trials for Partial-Onset Seizures
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Median %
o Responder
Treatment Reduction in
Study N . Rate (=50%
Group Seizure )
Reduction)
Frequency
Faught 2008
(NCT00210522) Placebo 106 6% -
[7]
Carishamate 100
107 - -
mg/day
Carisbhamate 300
106 24% -
mg/day
Carisbamate 800
107 21% -
mg/day
Carisbamate
107 29% -
1600 mg/day
Sperling 2010
(Study 1 -
Placebo 189 - 29%
NCT00425282)
[3]
Carisbamate 200
188 - 32%
mg/day
Carisbamate 400
188 - 42%
mg/day
Sperling 2010
(Study 2 -
Placebo 187 - 33%
NCT00433667)
[3]
Carishamate 200
188 - 32%
mg/day
Carisbhamate 400
187 - 36%
mg/day
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Halford 2011
(NCT00740623) Placebo 182 21% 29%

[8]

Carisbamate 800
179 30% 36%
mg/day

Carishamate
1200 mg/day

179 36% 37%

Statistically
significant vs.
placebo (p <
0.01)

Table 2: Incidence of Common Treatment-Emergent
Adverse Events (%) in Phase lll Trials
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Adverse Blaceb Carisbamate Carisbamate Carisbamate  Carisbamate
acebo

Event 200 mg/day 400 mg/day 800 mg/day 1200 mg/day

Dizziness 9% - > placebo 30% 32%

Somnolence - - > placebo - -

Headache - - - - -

Nausea - - - - -

Data

compiled

from Sperling
2010 and
Halford 2011.
Specific
percentages
for all doses
were not
consistently
reported
across

publications.

Table 3: P Kinetic F  Carisl

Parameter Value Population Reference
Tmax (Time to Peak Pediatric and Adult

_ 1-2 hours .
Concentration) LGS Patients

t1/2 (Elimination Half-

] ~12 hours Healthy Adults [4]
life)
o Healthy Elderly and
Protein Binding Moderate (40-43%)
Non-elderly Adults
Uridine diphosphate
Metabolism glucuronosyltransfera - [4]

se (UGT)
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Experimental Protocols

Protocol Summary: Phase lll, Randomized, Double-
Blind, Placebo-Controlled Studies in Partial-Onset
Seizures (e.g., NCT00425282, NCT00433667)

» Objective: To assess the efficacy, safety, and tolerability of adjunctive Carishamate in adults
with uncontrolled partial-onset seizures.

» Patient Population:

o Inclusion Criteria: Adults (=16 years) with a diagnosis of partial-onset seizures for >1 year,
uncontrolled by 1-2 concomitant AEDs. Patients were required to have a minimum number
of seizures during the baseline period.[3]

o Exclusion Criteria: History of status epilepticus within 6 months, generalized epileptic
syndromes, or Lennox-Gastaut Syndrome.

e Study Design:

o Baseline Phase (8 weeks): Patients remained on stable doses of their current AEDs to
establish a baseline seizure frequency.[3]

o Double-Blind Treatment Phase (12-14 weeks): Patients were randomized (1:1:1) to
receive placebo, Carisbamate 200 mg/day, or Carisbamate 400 mg/day, administered in
two divided doses. Notably, in these studies, there was no dose titration.[4] In other
studies (e.g., NCT00210522), a 4-week titration period was followed by a 12-week
maintenance period for doses up to 1600 mg/day.[7]

o Post-treatment Phase: A tapering-off period for patients not entering an open-label
extension.

o Primary Efficacy Endpoints:
o Percent reduction in seizure frequency from baseline.[3]

o Responder rate (proportion of patients with a 250% reduction in seizure frequency).[3]
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o Safety Assessments: Monitoring of adverse events, clinical laboratory tests, ECGs, and vital
signs.
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Caption: Proposed mechanism of action of Carisbamate.
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Caption: Generalized workflow for Phase Il Carisbamate clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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